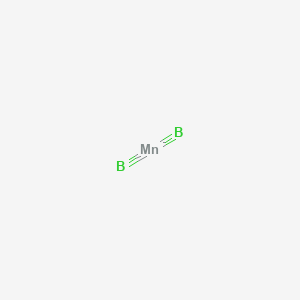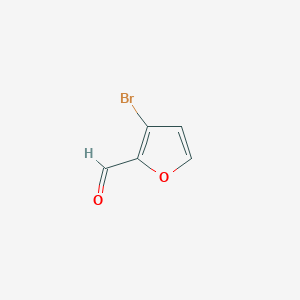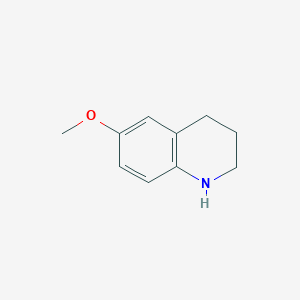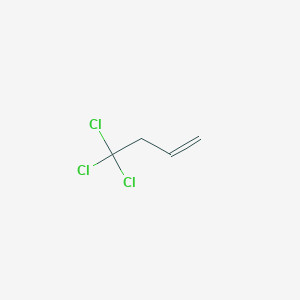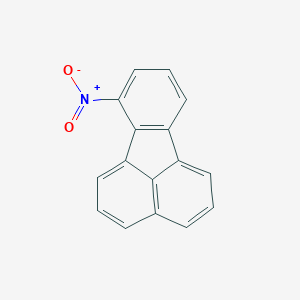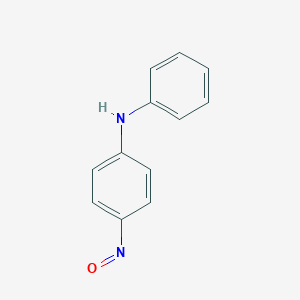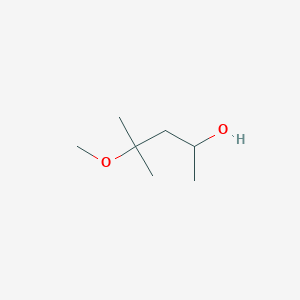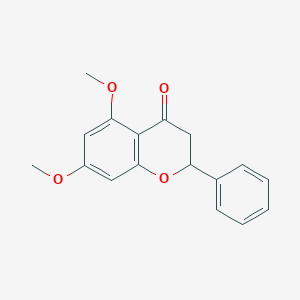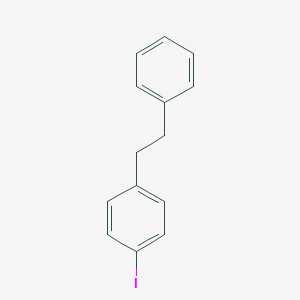
1-(4-Iodophenyl)-2-phenylethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)-2-phenylethane, also known as 4-iodo-phenyl-phenylethane or 4-IPE, is a chemical compound that belongs to the family of phenylethanes. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound has attracted the attention of researchers due to its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenyl)-2-phenylethane is based on its ability to bind selectively to DAT in the brain. The binding of 4-IPE to DAT blocks the reuptake of dopamine by the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been associated with various behavioral effects such as locomotor activity, reward, and reinforcement.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(4-Iodophenyl)-2-phenylethane are primarily related to its interaction with DAT in the brain. The binding of 4-IPE to DAT leads to an increase in extracellular dopamine levels, which can affect various neurotransmitter systems such as glutamate, GABA, and acetylcholine. This increase in dopamine levels has been associated with various behavioral effects such as locomotor activity, reward, and reinforcement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(4-Iodophenyl)-2-phenylethane as a radioligand for imaging studies of DAT has several advantages. Firstly, it allows for the non-invasive imaging of DAT in vivo, which is important for understanding the pathophysiology of various neuropsychiatric disorders. Secondly, it has high selectivity and affinity for DAT, which allows for accurate measurement of DAT density and function. However, there are also some limitations to the use of 4-IPE, such as its short half-life, which requires the use of high specific activity radioligands, and its potential for non-specific binding to other proteins in the brain.
Direcciones Futuras
There are several future directions for research on 1-(4-Iodophenyl)-2-phenylethane. Firstly, there is a need for the development of new radioligands with improved properties such as longer half-life and higher specificity for DAT. Secondly, there is a need for further investigation of the role of DAT in various neuropsychiatric disorders such as addiction, depression, and schizophrenia. Thirdly, there is a need for the development of new therapeutic agents that target DAT, which could have potential applications in the treatment of these disorders. Finally, there is a need for further investigation of the biochemical and physiological effects of 4-IPE on other neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 1-(4-Iodophenyl)-2-phenylethane can be achieved through several methods. One of the most common methods involves the reaction between 4-iodoacetophenone and benzylmagnesium chloride in the presence of a catalyst such as copper(I) iodide. Another method involves the reaction between 4-iodoacetophenone and benzene in the presence of a strong base such as sodium hydride.
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)-2-phenylethane has been used in scientific research as a radioligand for imaging studies of the dopamine transporter (DAT) in the brain. DAT is a protein that plays a crucial role in regulating dopamine levels in the brain, which is involved in various neurological processes such as reward, motivation, and movement control. The use of 4-IPE as a radioligand has allowed researchers to study the distribution and function of DAT in vivo, which has important implications for understanding the pathophysiology of various neuropsychiatric disorders such as Parkinson's disease, addiction, and depression.
Propiedades
Número CAS |
14310-25-9 |
|---|---|
Nombre del producto |
1-(4-Iodophenyl)-2-phenylethane |
Fórmula molecular |
C14H13I |
Peso molecular |
308.16 g/mol |
Nombre IUPAC |
1-iodo-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13I/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
Clave InChI |
CTNREHGTRZZBQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)I |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)I |
Otros números CAS |
14310-25-9 |
Sinónimos |
4-Iodo-1-(2-phenylethyl)benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



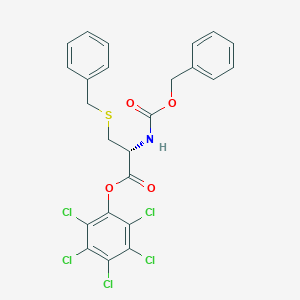
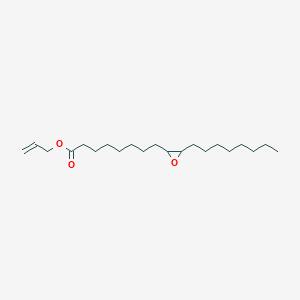
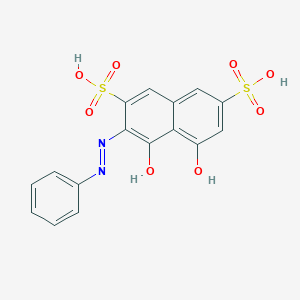
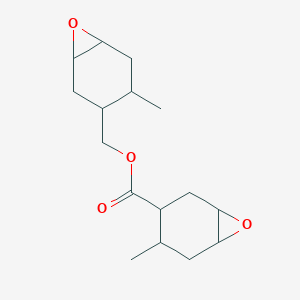
![9,10-Anthracenedione, 1,5-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B86032.png)
